Lex-lactose - 213250-53-4

Lex-lactose

Catalog Number: EVT-14268297
CAS Number: 213250-53-4
Molecular Formula: C32H55NO25
Molecular Weight: 853.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lex-lactose is derived from lactose, a disaccharide composed of glucose and galactose. Lactose is naturally found in milk and dairy products, synthesized in the mammary glands of mammals. The modification of lactose to form Lex-lactose involves enzymatic processes that add fucose, typically through the action of fucosyltransferases.

Classification

Lex-lactose belongs to the class of oligosaccharides and is categorized as a fucosylated carbohydrate. It can be classified under glycosphingolipids when it is part of lipid structures or as a glycan when associated with proteins.

Synthesis Analysis

Methods

The synthesis of Lex-lactose can be achieved through both chemical and enzymatic methods. The chemical synthesis typically involves the following approaches:

  1. Stepwise Glycosylation: This method involves the sequential addition of monosaccharides to form the desired oligosaccharide structure. In the case of Lex-lactose, this would involve first synthesizing lactose and then adding fucose.
  2. Convergent Synthesis: This approach allows for the simultaneous synthesis of multiple components that are later combined to form the final product. For example, using a common protected trisaccharide intermediate to generate various Lex analogues .

Technical Details

  • Reagents: Common reagents used include glycosyl donors (e.g., thioglycosides) and acceptors (e.g., lactose derivatives).
  • Catalysts: Enzymatic synthesis often employs specific glycosyltransferases that facilitate the addition of fucose to lactose.
  • Conditions: Reactions may require controlled temperatures and pH levels to optimize yields and purity.
Molecular Structure Analysis

Structure

Lex-lactose consists of a lactose backbone with an additional fucose residue attached, typically at the O-3 position of the galactose unit. The general structure can be represented as:

Galβ(14)Glcα(12)Fuc\text{Gal}\beta(1\to 4)\text{Glc}\alpha(1\to 2)\text{Fuc}

Data

  • Molecular Formula: C_{12}H_{20}O_{10}
  • Molecular Weight: Approximately 360.29 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in 1H^{1}H and 13C^{13}C NMR spectra help confirm structural integrity.
Chemical Reactions Analysis

Reactions

Lex-lactose can undergo various chemical reactions, including:

  1. Glycosidic Bond Formation: The formation of glycosidic bonds during synthesis.
  2. Hydrolysis: Under acidic or enzymatic conditions, Lex-lactose can be hydrolyzed back into its monosaccharide components.
  3. Fucosylation Reactions: These involve the addition of fucose to lactose derivatives, crucial for synthesizing Lex-lactose.

Technical Details

  • Reaction Conditions: Temperature control, solvent choice (e.g., dimethylformamide), and reaction time are critical for successful synthesis.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify synthesized Lex-lactose from by-products.
Mechanism of Action

Process

The biological activity of Lex-lactose primarily involves its interaction with selectins, which are cell adhesion molecules. The mechanism can be summarized as follows:

  1. Binding to Selectins: Lex-lactose binds to selectins on endothelial cells, facilitating leukocyte rolling during inflammation.
  2. Cell Adhesion: This binding promotes leukocyte adhesion to the vascular endothelium, crucial for immune responses.

Data

  • Binding Affinity: Studies indicate that Lex-lactose has a measurable binding affinity for selectins, which can be quantified using surface plasmon resonance techniques.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lex-lactose is soluble in water but exhibits varying solubility based on temperature and pH.
  • Crystallization Behavior: It can crystallize into different forms depending on environmental conditions.

Chemical Properties

  • Stability: Lex-lactose is stable under neutral pH but may hydrolyze under extreme pH conditions.
  • Reactivity: It can participate in further glycosylation reactions due to its free hydroxyl groups.
Applications

Scientific Uses

Lex-lactose has several applications in scientific research:

  1. Cancer Research: Its role in cell adhesion makes it significant in studying tumor metastasis.
  2. Immunology: Understanding its interactions with immune cells aids in developing therapies for inflammatory diseases.
  3. Drug Development: Lex-lactose analogues are explored as potential therapeutic agents targeting selectin-mediated processes.
Biosynthesis and Enzymatic Pathways of Lex-Lactose Derivatives

Microbial Biosynthesis of Lex-Lactose in Human Milk Oligosaccharide (HMO) Production

Lex-lactose derivatives, specifically lacto-N-fucopentaose III (LNFP III; Galβ1–4(Fucα1–3)GlcNAcβ1–3Galβ1–4Glc), are structurally defined by an α1,3-fucosylated N-acetyllactosamine (LacNAc) motif. This fucosylation is catalyzed by α1,3-fucosyltransferases (α1,3-FucTs) in microbial systems. Traditional α1,3-FucTs (e.g., from Helicobacter pylori or Bacteroides fragilis) exhibit broad acceptor specificity, enabling fucose transfer to both LacNAc-type structures and lactose. This promiscuity generates undesirable byproducts like 3-fucosyllactose (3FL; Galβ1–4(Fucα1–3)Glc) during LNFP III synthesis, reducing process efficiency [6].

A breakthrough emerged with the discovery of α1,3-FucT from Parabacteroides goldsteinii (PgsFucT). Unlike conventional enzymes, PgsFucT demonstrates exceptional specificity for LacNAc-type acceptors (e.g., lacto-N-neotetraose, LNnT) and shows undetectable activity toward lactose (Table 1). This specificity stems from structural features in its active site that sterically hinder lactose binding while accommodating LacNAc’s GlcNAc moiety. Consequently, LNFP III synthesis using PgsFucT eliminates 3FL formation—a major byproduct in industrial HMO production [6].

Table 1: Comparison of α1,3-Fucosyltransferase Specificity

Enzyme SourceActivity on Lactose (3FL Yield)Activity on LacNAc (Lewis X Yield)Byproducts in LNFP III Synthesis
H. pyloriHighHigh3FL, LNFP VI, LNnDFH II
B. fragilisHighHigh3FL, LNFP VI, LNnDFH II
P. goldsteinii (Wild-type)NoneHighUndetectable
P. goldsteinii N17DLowEnhancedTrace 3FL

Furthermore, mutagenesis studies identified N17D substitution in PgsFucT as a critical mutation that moderately enhances activity toward LacNAc while preserving negligible lactose fucosylation. This mutant increased LNFP III titers to 3.84 g/L in engineered Escherichia coli under fed-batch conditions, demonstrating the highest purity reported for microbial-derived LNFP III [6].

Enzyme-Catalyzed Synthesis Mechanisms Involving Trans-Sialidases

Sialylation of Lex-lactose derivatives (e.g., sialyl-Lewis X) involves regioselective transfer of sialic acid to terminal galactose residues. Trans-sialidases (TS) from Trypanosoma cruzi catalyze this via a covalent sialyl-enzyme intermediate with a tyrosine residue (Tyr342) acting as the catalytic nucleophile. This mechanism avoids hydrolysis by repelling water from the active site, favoring trans-glycosylation [7] [9].

The enzymatic cycle follows:

  • Donor binding: Sialic acid (from host glycoconjugates) binds the TS active site, forming a covalent bond with Tyr342.
  • Acceptor recruitment: The Lex-lactose acceptor (e.g., LacNAc or LNFP III) docks near the sialyl-enzyme complex.
  • Nucleophilic attack: The C3 hydroxyl of galactose attacks the anomeric carbon of sialic acid, forming an α2,3-glycosidic linkage [9].

This mechanism is critically dependent on conformational changes triggered by sialic acid binding, which optimizes the active site for acceptor substrate affinity. Removal of cytidine monophosphate (CMP)—a side product—ablates TS activity, confirming its role as a reverse sialylation cofactor [2]. Notably, bacterial sialyltransferases from glycosyltransferase family 80 (GT80) exhibit analogous sialidase/trans-sialidase activities through reversible CMP-sialic acid formation [2].

Metabolic Engineering for Optimized Lex-Lactose Yield in Industrial Bioreactors

Maximizing Lex-lactose production requires balancing precursor fluxes and minimizing metabolic bottlenecks. Key strategies include:

Modular Pathway Engineering for Precursor Supply

Lex-lactose biosynthesis consumes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) and uridine diphosphate-galactose (UDP-Gal). In Bacillus subtilis, modular enhancement of both pathways boosted lacto-N-neotetraose (LNnT—a Lex-lactose precursor) synthesis:

  • UDP-GlcNAc module: Overexpression of glmS (glucosamine-6-phosphate synthase), glmM (phosphoglucosamine mutase), and glmU (bifunctional acetyltransferase/uridyltransferase) increased flux. Deletion of nagBA (glucosamine-6-phosphate deaminase) prevented GlcNAc-6-P diversion.
  • UDP-Gal module: Overexpression of pgcA (phosphoglucomutase), gtaB (UTP-glucose-1-phosphate uridylyltransferase), and galE (UDP-glucose 4-epimerase) enhanced UDP-Gal supply. Deletion of tuaD (UDP-glucose dehydrogenase) minimized UDP-glucuronate diversion [10].This dual optimization increased LNnT titers from 1.31 g/L to 1.95 g/L in shake flasks [10].

Transport Engineering for Efflux

Retention of oligosaccharides in cells inhibits growth and reduces yields. Expression of the sugar efflux transporter (SetA) in E. coli facilitated 3-fucosyllactose export. Similarly, the TP Y.b. transporter from Yersinia bercovieri enhanced 2′-fucosyllactose efflux [1] [4]. For LNFP III, transporter engineering remains underexplored but is critical for industrial-scale recovery.

Bioreactor Optimization

Fed-batch fermentation with controlled carbon feeding significantly improves yields:

  • B. subtilis produced 4.52 g/L LNnT using phased glucose feeding to maintain a growth rate (μ) of 0.15 h⁻¹ and lactose pulsing to sustain acceptor supply [10].
  • E. coli expressing PgsFucT achieved 3.84 g/L LNFP III in 3-L bioreactors via exponential lactose feeding, minimizing carbon catabolite repression [6].

Table 2: Lex-Lactose Derivative Production in Engineered Strains

Host StrainProductEngineering StrategyTiter (g/L)Scale
E. coli W3110LNFP IIIPgsFucT expression; GDP-fucose salvage pathway3.843-L bioreactor
B. subtilisLNnTUDP-GlcNAc/UDP-Gal module enhancement4.523-L bioreactor
E. coli2′-FLSucrose utilization; setA transporter3.0Fed-batch

Properties

CAS Number

213250-53-4

Product Name

Lex-lactose

IUPAC Name

N-[(2S,4R,6R)-2-[(4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10+,11?,12?,13?,14-,15?,16+,17-,18?,19?,20+,21?,22?,23-,24-,25?,26?,27-,28+,29+,30-,31+,32+/m1/s1

InChI Key

WMYQZGAEYLPOSX-JOEMMLBASA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C([C@H](O1)O[C@H]2C([C@H](O[C@H](C2NC(=O)C)O[C@@H]3[C@H]([C@@H](OC(C3O)CO)OC([C@@H]([C@H](C=O)O)O)C(CO)O)O)CO)O[C@H]4[C@@H](C(C(C(O4)CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.